Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside
Overview
Description
Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a chemical compound with the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol . It is a derivative of mannose, a type of sugar, and is often used in various biochemical and synthetic applications. The compound is characterized by the presence of a benzylidene group, which is a benzene ring attached to a carbon atom that is also bonded to an oxygen atom.
Mechanism of Action
Target of Action
Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is a compound used to study a multitude of ailments entangled in the intricate pathways of mannose
Mode of Action
It is known to be an important intermediate in the preparation of various sugars .
Biochemical Pathways
The compound plays a role in the biochemical pathways of mannose . Mannose is a type of sugar that has various functions in human metabolism, including contributing to the glycosylation of certain proteins.
Result of Action
As an intermediate in the preparation of various sugars, it may contribute to the synthesis of these compounds and their subsequent biological effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is soluble in Chloroform and Ethyl Acetate , and it should be stored at -20° C to maintain its stability . Avoiding dust formation, mist, gas or vapours, and contact with skin and eye is recommended for safety .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside can be synthesized through several methods. One common approach involves the protection of the hydroxyl groups in mannose followed by benzylation. The reaction typically involves the use of benzyl chloride and a base such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The benzylidene group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
Scientific Research Applications
Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies related to carbohydrate metabolism and enzyme interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside
- Methyl 4,6-O-benzylidene-alpha-D-glucopyranoside
Uniqueness
Benzyl 4,6-O-Benzylidene-alpha-D-mannopyranoside is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique advantages in terms of reactivity and stability, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
(4aR,6S,7S,8R,8aS)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16-,17+,18-,19?,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJLVYJUXVHIJN-LOZDCHMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201199389 | |
Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40983-94-6 | |
Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40983-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 4,6-O-(phenylmethylene)-α-D-mannopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201199389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the glycosylation reactions involving Methyl 2-O-benzyl-4,6,-O-benzylidene-α-D-mannopyranoside (13) as described in the research?
A1: The research highlights the use of Methyl 2-O-benzyl-4,6,-O-benzylidene-α-D-mannopyranoside (13) in synthesizing disaccharides structurally related to natural carbohydrates. [] This is significant because it provides a pathway for creating complex sugars found in biologically relevant molecules like the O-specific polysaccharide of Salmonella typhimurium. The study investigates various reaction conditions and glycosyl donors, revealing how subtle changes can influence the stereochemical outcome (alpha vs. beta linkage) of the resulting disaccharides. This control over glycosidic bond formation is crucial for synthesizing well-defined oligosaccharides for biological and pharmaceutical applications.
Q2: How does the conformation of the disaccharides synthesized from compound 13 relate to their biological activity?
A2: The research utilizes hard sphere calculations and high field NMR data to determine the conformation of the deprotected disaccharides. [] Understanding the three-dimensional shape of these molecules is essential because it dictates how they interact with biological targets like enzymes and receptors. While the study doesn't explicitly investigate biological activity, knowing the disaccharide conformation can be a starting point for further research into structure-activity relationships.
Q3: Can you explain the role of Benzyl 4,6-O-Benzylidene-α-D-mannopyranoside derivatives in synthesizing more complex oligosaccharides?
A3: The synthesis of a trisaccharide related to an antigen from E. coli O 126 utilizes a derivative of Benzyl 4,6-O-Benzylidene-α-D-mannopyranoside. [] This demonstrates the use of such compounds as building blocks in constructing larger carbohydrate chains. The benzylidene and benzyl protecting groups play a crucial role in directing the regioselectivity of the glycosylation reaction, ensuring that the desired linkage is formed.
Q4: Are there any known analytical techniques used to characterize and quantify Benzyl 4,6-O-Benzylidene-α-D-mannopyranoside and its derivatives?
A4: The research relies heavily on ¹H NMR spectroscopy for determining anomeric ratios of synthesized disaccharides, highlighting the importance of this technique in carbohydrate chemistry. [] Further characterization likely involves a combination of techniques such as mass spectrometry, infrared spectroscopy, and elemental analysis to confirm the identity and purity of synthesized compounds.
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